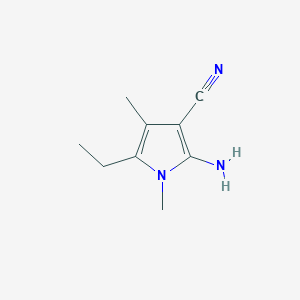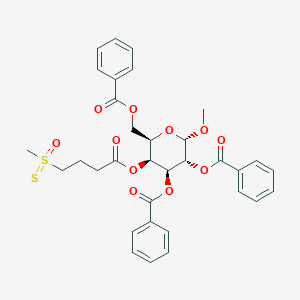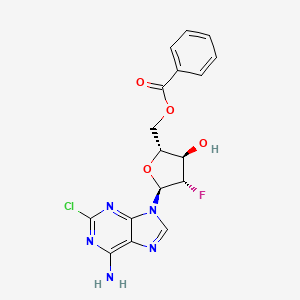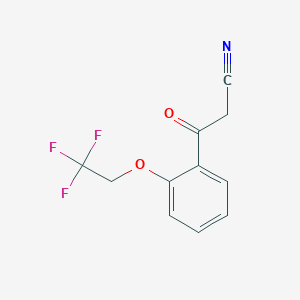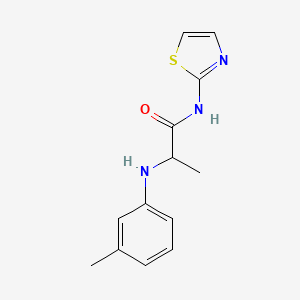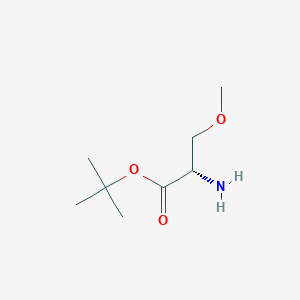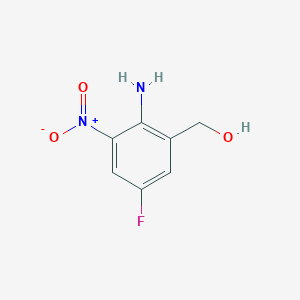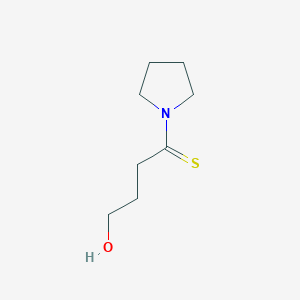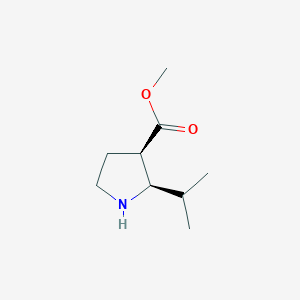
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable acyclic precursors under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis . The scalability of the production process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Used in the synthesis of various pharmaceuticals and has significant biological activities.
Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry.
Uniqueness
(2R,3R)-Methyl 2-isopropylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which enhances its selectivity and potency in biological systems . This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (2R,3R)-2-propan-2-ylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
FVMWZFYLHQWVAQ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CCN1)C(=O)OC |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


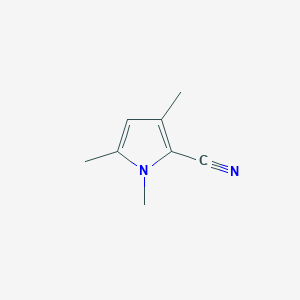
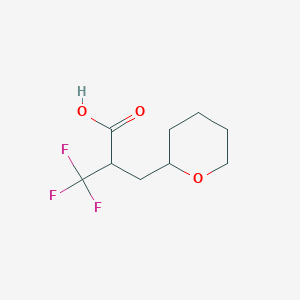
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)

